
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a hydroxy group and a nitramide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide typically involves the reaction of 1-hydroxy-5-methylpyridin-2(1H)-one with nitramide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitramide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-keto-5-methylpyridin-2(1H)-ylidene nitramide.
Reduction: Formation of N-(1-amino-5-methylpyridin-2(1H)-ylidene)nitramide.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitramide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole: Similar in having a hydroxy group and a pyridine ring, but differs in the overall structure and functional groups.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Shares the hydroxy group but has a different ring structure and functional groups.
Uniqueness
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide is unique due to its specific combination of a hydroxy group and a nitramide group on a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Eigenschaften
| 85060-30-6 | |
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
N-(1-hydroxy-5-methylpyridin-2-ylidene)nitramide |
InChI |
InChI=1S/C6H7N3O3/c1-5-2-3-6(7-9(11)12)8(10)4-5/h2-4,10H,1H3 |
InChI-Schlüssel |
NFXSYSMIEOEOES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=N[N+](=O)[O-])C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
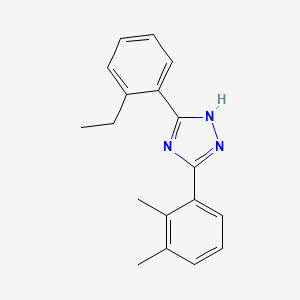
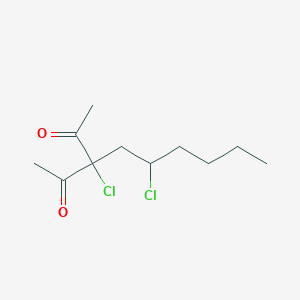
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)

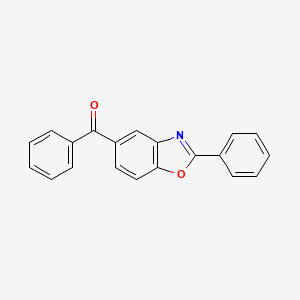
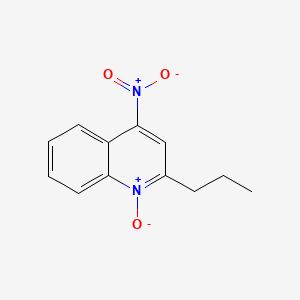
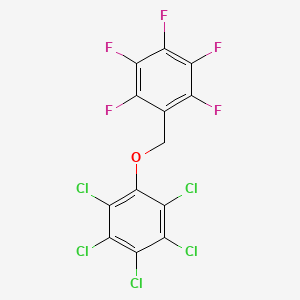
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
